molecular formula C22H21N5O2S B2977585 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1251575-95-7

2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2977585
CAS No.: 1251575-95-7
M. Wt: 419.5
InChI Key: UAZSIOMZWHGKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide is a complex heterocyclic compound that features a triazolopyrazine core

Preparation Methods

The synthesis of 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium iodide (KI) for oxidative cyclization . Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylsulfanyl group, using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar compounds include other triazolopyrazine derivatives, such as:

The uniqueness of 2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,3-dimethylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(8-benzylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-15-7-6-10-18(16(15)2)24-19(28)13-27-22(29)26-12-11-23-21(20(26)25-27)30-14-17-8-4-3-5-9-17/h3-12H,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZSIOMZWHGKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.